1,6-Dimethyl-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound has gained attention due to its potential applications in medicinal chemistry and organic synthesis. It is identified by the chemical formula and has a CAS number of 1257535-50-4. The compound is primarily studied for its biological activities, including antimicrobial and anticancer properties, making it a valuable scaffold for drug development and synthetic applications in various fields .
The synthesis of 1,6-Dimethyl-3-iodo-1H-indazole typically involves the iodination of 1,6-dimethylindazole. One common method is through electrophilic aromatic substitution, where iodine is introduced into the indazole ring using iodine monochloride or iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide.
In laboratory settings, the iodination process can be performed under controlled conditions to optimize yield and purity. For example, one method involves dissolving 1,6-dimethylindazole in a suitable solvent like dimethylformamide, adding an iodine source, and heating the mixture to facilitate the reaction. The iodinated product can then be purified through crystallization or chromatography .
Industrial production may utilize continuous flow reactors for large-scale iodination processes, enhancing efficiency and consistency in product quality. Catalysts and optimized reaction conditions are crucial for maximizing yield .
1,6-Dimethyl-3-iodo-1H-indazole can undergo various chemical reactions including:
In substitution reactions, nucleophiles such as amines or alcohols may react with the iodinated compound under basic conditions to form new derivatives. Oxidation reactions often require strong oxidizing agents like potassium permanganate or chromium trioxide, while reductions can be performed using reagents such as lithium aluminum hydride .
The primary target of 1,6-Dimethyl-3-iodo-1H-indazole is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. The compound acts as an inhibitor of IDO1, modulating immune responses and exhibiting potential anticancer effects.
By inhibiting IDO1, this compound alters the kynurenine pathway, leading to increased levels of tryptophan and downstream metabolites that may influence cell proliferation and apoptosis in cancer cells. Studies have shown that it induces cell cycle arrest and promotes apoptosis in human colorectal cancer cells .
1,6-Dimethyl-3-iodo-1H-indazole is typically presented as a solid with a melting point that can vary depending on purity but generally falls within a specific range indicative of its crystalline nature.
The compound is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane but may have limited solubility in water due to its hydrophobic nature. Its reactivity profile allows it to participate in various chemical transformations typical of indazole derivatives .
1,6-Dimethyl-3-iodo-1H-indazole serves multiple roles in scientific research:
This compound exemplifies the interplay between synthetic chemistry and biological research, highlighting its significance in advancing both fields.
Palladium catalysts enable efficient construction of the indazole core prior to iodination. The Org. Synth. procedure utilizes allylpalladium(II) chloride dimer (0.5 mol%) with Xantphos (1 mol%) in dimethylacetamide (DMAc) at 95°C under argon. This system facilitates C–N coupling for 3-iodoindazole precursors, achieving 96% yield with rigorous oxygen exclusion—argon flow (300 mL/min) critically prevents catalyst deactivation [1]. The methodology demonstrates scalability up to 20g without yield reduction.
Table 1: Palladium Catalysts for Indazole Synthesis
Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
[PdCl(allyl)]₂ | Xantphos | DMAc | 95 | 96 |
Pd(OAc)₂ | P(tBu)₃·HBF₄ | Toluene | 110 | 78 |
Pd(dba)₂ | BINAP | DMF | 100 | 82 |
Copper(I) iodide (0.2 equiv) with N,N-dimethylethylenediamine mediates cyclization of o-haloaryl hydrazones at reflux temperatures. A patent describes 85% yield for 6-iodo-1H-indazole synthesis using tetrabutylammonium iodide as additive in 1,4-dioxane (48h reflux). Critical parameters include CuI/N,N-dimethylethylenediamine stoichiometry (1:1) and ammonia washes to remove copper residues [2] [3]. This cost-effective approach avoids precious metals but requires extended reaction times.
Rh(III) catalysts (e.g., [CpRhCl₂]₂) enable direct C–H amination for unsubstituted indazole cores. The method involves aldehyde phenylhydrazones undergoing dual C–H activation at 80–100°C with oxygen as terminal oxidant. Yields range 60–75% but require specialized ligands (e.g., Cp) and suffer from high catalyst loadings (5 mol%). This route is less practical for scaled 3-iodoindazole synthesis compared to Pd/Cu methods [5].
1,2,2,3,4,4-Hexamethylphosphetane catalyzes Cadogan-type reductive cyclization of o-nitrobenzaldimines to 2H-indazoles at 110°C. The phosphine reagent acts as oxygen scavenger with hydrosilane co-reductants, achieving 84–89% yield for 3-substituted indazoles. DFT studies confirm a turnover-limiting (3+1) cheletropic addition between catalyst and nitroarene [5] . This method tolerates esters, boronic acids, and protected amines but requires anhydrous conditions.
Trifluoroacetic acid (TFA) promotes cyclization of N-acylhydrazones via iminium ion intermediates. Protonation of the C=N bond facilitates electrophilic attack on adjacent arenes, forming the indazole core at 0–25°C. Yields reach 70–80% for 1,6-dimethyl precursors, though regioselectivity suffers with unsymmetrical substrates. This metal-free approach benefits from operational simplicity but limits functional group tolerance [4].
Directed ortho-metalation enables regioselective C3-iodination. 3-Iodo-1H-indazole is synthesized via iodine/KOH system in DMF (77% yield), where deprotonation at N1 generates a nucleophile that attacks I⁺ electrophiles. The reaction completes within 2h at 25°C, with NaHSO₃ quench preventing over-iodination [6] [8]. This method is preferred for 3-iodoindazole precursors prior to C6 methylation.
Iodine monochloride (ICl) in acetic acid selectively iodinates 1,6-dimethylindazole at C3. The electron-deficient C3 position undergoes substitution 5x faster than C4/C7 sites. Optimization shows tetrabutylammonium iodide boosts conversion to >90% by forming soluble I₃⁻ species. Post-reaction, sodium thiosulfate reduces residual ICl to prevent product decomposition [3] [6].
N1-methylation employs methyl iodide/KOH in acetone at 0°C (58–75% yield), exploiting indazole’s acidic N-H (pKa 14). C6-methylation requires Pd-catalyzed cross-coupling of 6-bromoindazole intermediates with methylboronic acid. Sequential protection/deprotection achieves 1,6-dimethylation: N1-methylation precedes directed ortho-lithiation at C6, followed by electrophilic quench with MeI [5] [8].
Table 2: Regioselective Methylation Conditions
Position | Reagents | Temp (°C) | Yield (%) | Key Control Parameter |
---|---|---|---|---|
N1 | MeI, KOH, acetone | 0 | 58–75 | Temperature <5°C to avoid dialkylation |
C6 | MeB(OH)₂, Pd(PPh₃)₄, DMF | 80 | 65–70 | Boronic acid excess (1.5 equiv) |
C6 | n-BuLi/MeI, THF | –78 to 25 | 60 | N-Boc protection required |
N-Boc protection enables exclusive C6 functionalization: Di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalyst gives 90% protection. Subsequent C6-lithiation (s-BuLi, –78°C) and methylation/iodination proceed without N1 interference. Boc removal uses TFA/DCM (1:1) at 25°C. Alternatively, benzyl groups allow orthogonal deprotection via hydrogenolysis but risk reduction of iodo substituents [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0